molecular formula C10H9ClO B1357110 5-Chloro-2-ethylbenzofuran CAS No. 39178-59-1

5-Chloro-2-ethylbenzofuran

Cat. No. B1357110
CAS RN: 39178-59-1
M. Wt: 180.63 g/mol
InChI Key: AKSTZTXWHQYVDW-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylbenzofuran is a chemical compound that belongs to the benzofuran family . It is primarily used for research and development purposes .


Synthesis Analysis

Benzofuran compounds, including 5-Chloro-2-ethylbenzofuran, can be synthesized through various methods. For instance, one method involves the use of free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Chloro-2-ethylbenzofuran, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo reactions like [2+2] annulation with DMF followed by trapping with a sulfur ylide .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-ethylbenzofuran is 180.63 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Intermediates: 5-Chloro-2-ethylbenzofuran derivatives play a role as intermediates in synthesizing biologically active compounds. For instance, chloro-2-oxo-butyric acid ethyl ester, closely related to 5-Chloro-2-ethylbenzofuran, is an important intermediate in synthesizing thiazole carboxylic acids and other compounds (Yuanbiao et al., 2016).
  • Chemical Synthesis Processes: The compound has been used in the development of synthetic methods, such as a convenient approach for the preparation of specific spiro compounds, demonstrating its utility in complex chemical synthesis (Yonghai Liu et al., 2013).

Biomedical and Pharmacological Research

  • Antimicrobial Properties: Some derivatives of 5-Chloro-2-ethylbenzofuran exhibit significant antimicrobial activity. Research on benzofuran derivatives has shown promise in developing new antimicrobial agents (H. Abdel‐Aziz et al., 2009).
  • Bioactive Compound Synthesis: The compound is involved in the synthesis of bioactive compounds with potential applications in medicine, such as antiviral and cytotoxic activities. Derivatives have been synthesized and tested for their biological activities, including against Herpes simplex type-1 (K. Dawood et al., 2011).

Environmental and Toxicological Studies

  • Pollution and Toxicity Studies: 5-Chloro-2-ethylbenzofuran derivatives are involved in studies related to environmental pollution and toxicity. For instance, 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a compound related to 5-Chloro-2-ethylbenzofuran, has been studied for its role as a persistent organic pollutant (C. Solá-Gutiérrez et al., 2019).

Material Science and Engineering

  • Crystallography and Material Synthesis: The compound has been used in crystal structure studies and material synthesis, contributing to understanding of molecular arrangements and potential applications in material science (Suhaila Sapari et al., 2019).

Safety And Hazards

5-Chloro-2-ethylbenzofuran is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Detailed safety data sheets should be consulted for handling and safety information .

Future Directions

While specific future directions for 5-Chloro-2-ethylbenzofuran are not mentioned in the search results, benzofuran compounds in general are being extensively studied for their potential in various fields, including antimicrobial therapy . Furthermore, advancements in computational power and artificial intelligence are expected to accelerate the discovery and development of new drugs based on benzofuran compounds .

properties

IUPAC Name

5-chloro-2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSTZTXWHQYVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482251
Record name 5-Chloro-2-ethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethylbenzofuran

CAS RN

39178-59-1
Record name 5-Chloro-2-ethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NP Buu-Hoï, G Saint-Ruf, TB Loc… - Journal of the Chemical …, 1957 - pubs.rsc.org
… ; thus, anisoyl chloride, 5-chloro-2-ethylbenzofuran, and stannic chloride afforded an excellent yield of 3-$-anisoyl-5-chloro-2-ethylbenzofuran, which was demethylated to the phenolic …
Number of citations: 24 pubs.rsc.org
M Bisagni, NP Buu-Hoï, R Royer - Journal of the Chemical Society …, 1955 - pubs.rsc.org
Benzofuran is shown to be more reactive than thionaphthen, and to undergo formylation in position 2; the same reaction occurs at position 3 with 2-substituted coumarones. Benzofuran …
Number of citations: 50 pubs.rsc.org
H Kwiecien, M Szychowska - Chemistry of Heterocyclic Compounds, 2006 - Springer
… Under these conditions 5-chloro-2-ethylbenzofuran 2d was prepared in 70% yield by 7 h cyclization of 2-(4-chloro-2-formylphenoxy)butanoic acid (Experimental). Cyclization of 2-(2-…
Number of citations: 1 link.springer.com

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